molecular formula C26H30O10 B1589222 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside CAS No. 303127-79-9

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside

Cat. No. B1589222
M. Wt: 502.5 g/mol
InChI Key: MDZXNXKMNWQSDZ-WSGIOKLISA-N
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Description

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside is a type of glucoside, a sugar molecule with a hydrophobic (water-repelling) side chain attached. It is a useful synthetic intermediate for the preparation of various compounds, and has been used in a variety of scientific research applications, including drug discovery and development.

Scientific Research Applications

Glycosylation Studies

Glycosylation is a critical reaction in organic chemistry and biochemistry, involving the attachment of sugar moieties to other molecules. "4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside" derivatives are used in unusual α-glycosylation processes, demonstrating the compound's role in synthesizing glycosidic bonds with controlled stereochemistry. This process is fundamental in the synthesis of biologically active glycosides and understanding the mechanisms behind glycosidic bond formation (Langqiu Chen & F. Kong, 2003).

Synthesis of Chiral Ligands

Derivatives of "4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside" are used in the synthesis of new carbohydrate bisphosphites, acting as chiral ligands. These ligands are crucial in asymmetric synthesis, a key area of research for developing new drugs and chemicals with specific optical activities. Their application in catalysis, particularly in asymmetric hydroformylation, showcases the importance of such compounds in enhancing the selectivity and efficiency of chemical reactions (R. Kadyrov, D. Heller, & R. Selke, 1998).

Structural Studies and Material Synthesis

The structural analysis and synthesis of complex molecules often rely on derivatives of "4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside." For instance, the synthesis of a versatile tetrasaccharide related to sialyl Lex and Lex antigens uses such derivatives, highlighting their role in constructing molecules with potential biological and medicinal applications (U. S. Chowdhury, 1996).

Development of Probes for Biosynthesis Studies

Certain derivatives are synthesized for use as probes in studying the biosynthesis and sorting of macromolecules like proteoglycans. These studies are essential for understanding the molecular basis of various biological processes and diseases, making the derivatives valuable tools in biomedical research (B. Thollas & J. Jacquinet, 2004).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXNXKMNWQSDZ-WSGIOKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445584
Record name MolPort-035-784-663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside

CAS RN

303127-79-9
Record name MolPort-035-784-663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 2
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 3
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 4
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 5
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 6
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4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside

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